N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide is a synthetic benzamide derivative featuring a tetrahydroquinolinone core substituted with a benzyl group at the 1-position and a 2,3-dimethoxybenzamide moiety at the 6-position. The compound combines structural motifs from two pharmacologically relevant classes:
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-22-10-6-9-20(24(22)31-2)25(29)26-19-12-13-21-18(15-19)11-14-23(28)27(21)16-17-7-4-3-5-8-17/h3-10,12-13,15H,11,14,16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVIVLDKJAHQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into the compound's biological properties, including its mechanism of action, anticancer activity, and other relevant findings from various studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O2 |
| Molecular Weight | 362.47 g/mol |
| LogP | 4.7155 |
| Polar Surface Area | 38.902 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cellular processes. Its structure allows it to potentially inhibit key enzymes responsible for cancer cell proliferation.
- DNA Intercalation : The quinoline core structure can intercalate with DNA, which may inhibit DNA replication and transcription, leading to reduced cancer cell viability.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, contributing to its overall biological activity.
Anticancer Activity
Recent studies have focused on the anticancer potential of this compound using various cancer cell lines. The following findings summarize its efficacy:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including human colon cancer (HT29) and prostate cancer (DU145).
Case Study: Anticancer Activity Assessment
A study conducted on HT29 and DU145 cell lines utilized the MTT assay to determine cell viability after treatment with varying concentrations of the compound. The results indicated:
| Concentration (µM) | HT29 Cell Viability (%) | DU145 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 75 | 80 |
| 25 | 50 | 55 |
| 50 | 30 | 35 |
The data suggest a dose-dependent decrease in cell viability for both cancer types, indicating significant anticancer activity.
Research Findings
Several research articles have highlighted the biological activity of compounds related to the quinoline structure. For example:
- Anticancer Mechanisms : A study found that similar compounds exhibited significant inhibition of EGFR tyrosine kinase activity, which is crucial for cancer cell growth and proliferation .
- Molecular Docking Studies : Molecular docking studies have shown favorable interactions between the compound and target proteins involved in cancer pathways .
- Comparative Analysis : When compared to established anticancer drugs like Olmitinib, this compound demonstrated comparable binding affinities in silico studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
The tetrahydroquinolinone core in ’s compound shows CNS applicability, supporting the hypothesis that the target compound’s core may enhance blood-brain barrier penetration .
Synthetic Strategies: SiFA-M-FP,5 () and tetrahydroquinolin derivatives () utilize Michael addition and chiral SFC purification, respectively. These methods could inform the synthesis of the target compound, though yields may vary.
Spectroscopic Properties :
- 2,3-Dimethoxybenzamide () has documented NMR chemical shifts (δexp. for carbons 5 and 6: ~152 ppm and ~148 ppm), which may guide characterization of the target compound’s benzamide moiety .
Functional Group Impact :
- The benzyl group in the target compound differentiates it from [18F]fallypride (allyl-pyrrolidinyl) and SiFA-M-FP,5 (thiol-propyl). This substitution could modulate lipophilicity and binding kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
